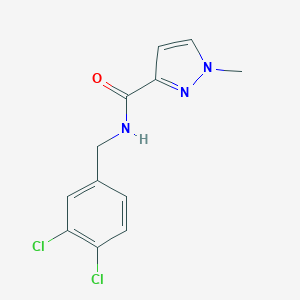
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesic drugs. It was first discovered in the 1990s by Abbott Laboratories and has since been the subject of extensive research due to its potential as a painkiller.
作用機序
The mechanism of action of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is complex and not fully understood. It is believed to act on a specific type of nicotinic acetylcholine receptor, known as the alpha4beta2 receptor. This receptor is found in the nervous system and is involved in the transmission of pain signals. By acting on this receptor, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is able to reduce the transmission of pain signals and produce analgesia.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce a range of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters involved in pain transmission, such as glutamate and substance P. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing respiratory depression, a common side effect of traditional opioid drugs.
実験室実験の利点と制限
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It has been shown to be effective in a range of pain models, including neuropathic pain, inflammatory pain, and acute pain. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing the side effects associated with traditional opioid drugs.
However, there are also limitations to the use of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex compound that requires specialized equipment and expertise to synthesize.
将来の方向性
There are several future directions for research on N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new analogs of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide that may have improved pharmacological properties. Another area of interest is the study of the long-term effects of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide on the nervous system. Finally, there is interest in the use of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide in combination with other drugs to produce synergistic effects and improve pain relief.
合成法
The synthesis of N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex process that involves several steps. The first step involves the reaction of 3,4-dichlorobenzylamine with methyl isocyanate to form N-(3,4-dichlorobenzyl)-N-methylcarbamoyl chloride. This intermediate is then reacted with 3-amino-1H-pyrazole-4-carboxamide to give N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide.
科学的研究の応用
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a painkiller. It has been found to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. In addition, N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has been shown to produce analgesia without causing the side effects associated with traditional opioid drugs.
特性
製品名 |
N-(3,4-dichlorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C12H11Cl2N3O |
分子量 |
284.14 g/mol |
IUPAC名 |
N-[(3,4-dichlorophenyl)methyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11Cl2N3O/c1-17-5-4-11(16-17)12(18)15-7-8-2-3-9(13)10(14)6-8/h2-6H,7H2,1H3,(H,15,18) |
InChIキー |
FXZOANCBEZEZRH-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
CN1C=CC(=N1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-azepanylsulfonyl)phenyl]-1,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B213524.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213525.png)
![Methyl 4-(4-ethylphenyl)-5-methyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B213526.png)





![4-bromo-1,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213537.png)

![N-(4-chlorophenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213541.png)

![4-bromo-1,5-dimethyl-N-[1-(4-methylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B213544.png)
